2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride

Vue d'ensemble

Description

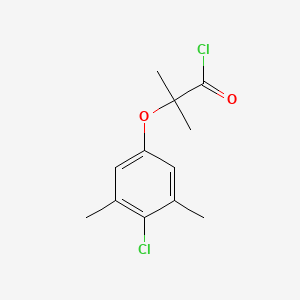

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride is a useful research compound. Its molecular formula is C12H14Cl2O2 and its molecular weight is 261.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride is a chemical compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a chloro-substituted aromatic ring and a propanoyl chloride functional group, suggests a range of biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C₁₂H₁₄Cl₂O₂

- Molecular Weight: 247.12 g/mol

- Density: 1.3±0.1 g/cm³

- Boiling Point: 284.1±15.0 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or alter signal transduction pathways through the following mechanisms:

- Enzyme Inhibition: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in metabolic pathways.

- Receptor Interaction: The structural features allow binding to various receptors, influencing cellular responses and signaling cascades.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, 4-chloro-3,5-dimethylphenol (PCMX), a related compound, has been shown to be effective against various pathogens. The inhibition of bacterial growth by such compounds suggests that this compound may also possess similar antimicrobial effects .

Cytotoxicity Studies

Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that at higher concentrations (e.g., >50 μM), significant cytotoxicity was observed, leading to cell death through apoptosis or necrosis pathways .

Case Studies

- Inhibition of Type III Secretion System (T3SS): In a study examining the effects of various compounds on the T3SS in pathogenic E. coli, related phenoxy compounds demonstrated inhibitory effects on virulence factor secretion . This suggests that this compound may also inhibit T3SS-mediated processes.

- Degradation Studies: Research on the degradation of PCMX using advanced oxidation processes highlighted how similar compounds can be effectively broken down in environmental settings, indicating potential for bioremediation applications .

Safety and Toxicological Considerations

Due to its corrosive nature and potential for causing burns upon contact with skin or eyes, appropriate safety measures must be taken when handling this compound. It is classified as an irritant and poses health risks if ingested or inhaled .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₂H₁₄Cl₂O₂ | Potential antimicrobial and cytotoxic activity |

| 4-Chloro-3,5-dimethylphenol (PCMX) | C₈H₈ClO | Antimicrobial agent widely used in personal care products |

| 2-(4-Chlorophenoxy)propanoic acid | C₉H₉ClO₂ | Herbicide with potential anti-inflammatory properties |

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- The compound has shown potential as a precursor for synthesizing pharmaceuticals due to its ability to modify biological targets. Its unique structure enables interactions with various enzymes and receptors, potentially influencing metabolic pathways and cellular responses.

-

Antimicrobial Activity

- Compounds with similar structures have demonstrated antimicrobial properties. For instance, derivatives of chlorinated phenoxy compounds have been effective against a range of pathogens. Preliminary studies suggest that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride may exhibit similar antimicrobial effects, warranting further investigation.

-

Enzyme Inhibition

- The chlorinated phenoxy group can inhibit key enzymes involved in metabolic pathways through nucleophilic substitution reactions. This property makes it a candidate for developing enzyme inhibitors that could be useful in treating diseases related to enzyme dysfunction.

Case Studies

-

Inhibition of Type III Secretion System (T3SS)

- In studies examining the effects of phenoxy compounds on pathogenic E. coli, related compounds showed inhibitory effects on T3SS-mediated virulence factor secretion. This suggests that this compound may also inhibit similar processes, providing insights into its potential as an antimicrobial agent.

-

Cytotoxicity Studies

- Research has indicated that at higher concentrations (e.g., >50 μM), this compound exhibits significant cytotoxicity on various cell lines, leading to cell death via apoptosis or necrosis pathways. These findings highlight the need for careful dosage considerations in potential therapeutic applications.

-

Degradation Studies

- Investigations into the degradation of similar compounds using advanced oxidation processes have shown effective breakdown in environmental settings, indicating potential for bioremediation applications.

Safety and Toxicological Considerations

Due to its corrosive nature and potential health risks (e.g., skin burns upon contact), appropriate safety measures must be taken when handling this compound. It is classified as an irritant and poses risks if ingested or inhaled.

Propriétés

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O2/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAESUTRXEQZHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.